PTH-正缬氨酸

描述

PTH-norvaline is a synthetic peptide that has garnered attention due to its potential therapeutic and industrial applications. It is a modified form of parathyroid hormone that contains norvaline instead of valine at position 2 of the peptide chain. The empirical formula of PTH-norvaline is C12H14N2OS, and it has a molecular weight of 234.32 .

科学研究应用

PTH-norvaline has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in modulating enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects in conditions like osteoporosis and hyperparathyroidism.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用机制

Target of Action

PTH-norvaline, a variant of Parathyroid hormone (PTH), primarily targets the parathyroid hormone receptors . These receptors are high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism .

Mode of Action

The biological actions of PTH, including PTH-norvaline, are mediated through binding to these parathyroid hormone receptors . This interaction leads to a series of changes in the body, including the regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney .

Biochemical Pathways

PTH-norvaline affects several biochemical pathways. It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood . It also regulates the branching morphogenesis of the mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation, chondrocyte growth and differentiation, and pancreatic beta cell growth and functions .

Pharmacokinetics

PTH-norvaline is rapidly absorbed after subcutaneous injection, with a median time to maximum concentration (tmax) of 30 minutes . The elimination half-lives were estimated as 76 ± 34 min and 70 ± 13 min for 20 µg and 40 µg PTH-1-37 (mean ± SD), and 78 ± 34 for 20 µg PTH-1-34 .

Result of Action

The primary result of PTH-norvaline’s action is the regulation of calcium and phosphate homeostasis. It raises blood calcium by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion .

Action Environment

The action, efficacy, and stability of PTH-norvaline can be influenced by various environmental factors. It’s important to note that like all drugs, PTH-norvaline should be stored and handled properly to ensure its efficacy .

安全和危害

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PTH-norvaline involves the incorporation of norvaline into the peptide chain of parathyroid hormone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of PTH-norvaline follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes deprotection steps to remove protecting groups from amino acids, followed by purification using high-performance liquid chromatography to obtain the final product with high purity .

化学反应分析

Types of Reactions: PTH-norvaline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

相似化合物的比较

L-norvaline: A synthetic amino acid and constitutional isomer of valine.

N-acetyl-D-norvaline: A derivative of norvaline with acetylation at the amino group.

Comparison: PTH-norvaline is unique due to its incorporation into the peptide chain of parathyroid hormone, which imparts specific biological activities not observed in other norvaline derivatives. While L-norvaline and its derivatives are primarily studied for their metabolic and enzymatic effects, PTH-norvaline’s primary focus is on its therapeutic potential in regulating calcium and phosphate metabolism .

属性

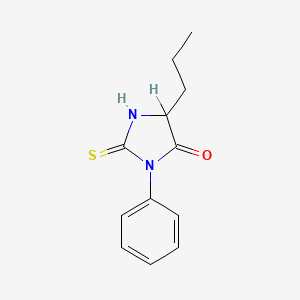

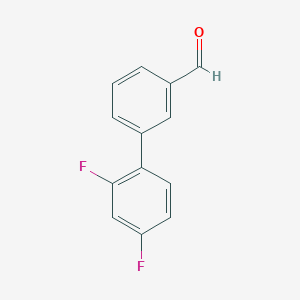

IUPAC Name |

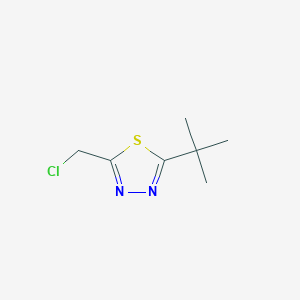

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXHUPAUYHHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386784 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66703-27-3 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

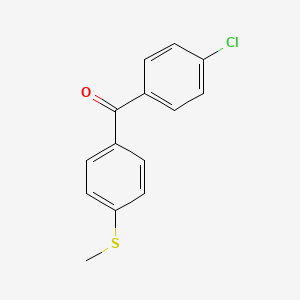

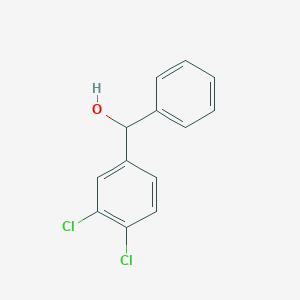

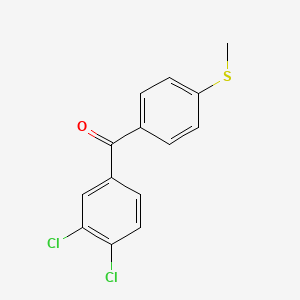

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)